molecular formula C22H32O3 B586812 (+/-)7(8)-EpDPA CAS No. 895127-66-9

(+/-)7(8)-EpDPA

Cat. No.: B586812
CAS No.: 895127-66-9
M. Wt: 344.5
InChI Key: OHYKIJBTVXMLKX-JYFGGXQQSA-N
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Description

(+/-)7(8)-EpDPA, also known as (+/-)7(8)-Epoxyeicosapentaenoic acid, is a bioactive lipid derived from eicosapentaenoic acid, an omega-3 fatty acid. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)7(8)-Epoxyeicosapentaenoic acid typically involves the epoxidation of eicosapentaenoic acid. This can be achieved using various oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent the formation of by-products.

Industrial Production Methods

Industrial production of (+/-)7(8)-Epoxyeicosapentaenoic acid may involve large-scale epoxidation processes using similar oxidizing agents. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography to isolate the desired epoxide.

Chemical Reactions Analysis

Types of Reactions

(+/-)7(8)-Epoxyeicosapentaenoic acid undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be further oxidized to form diols.

    Reduction: The epoxide can be reduced to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the epoxide under basic conditions.

Major Products Formed

    Diols: Formed through the oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the epoxide.

    Substituted Derivatives: Various functionalized products depending on the nucleophile used.

Scientific Research Applications

(+/-)7(8)-Epoxyeicosapentaenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex bioactive molecules.

    Biology: Studied for its role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its anti-inflammatory and cardioprotective properties.

Mechanism of Action

The biological effects of (+/-)7(8)-Epoxyeicosapentaenoic acid are mediated through its interaction with various molecular targets, including:

    Enzymes: Inhibition or activation of enzymes involved in inflammatory pathways.

    Receptors: Binding to specific receptors on cell membranes, influencing cellular responses.

    Signaling Pathways: Modulation of signaling pathways related to inflammation and metabolism.

Comparison with Similar Compounds

(+/-)7(8)-Epoxyeicosapentaenoic acid can be compared with other epoxides derived from omega-3 fatty acids, such as:

  • (+/-)8(9)-Epoxyeicosapentaenoic acid
  • (+/-)11(12)-Epoxyeicosapentaenoic acid
  • (+/-)14(15)-Epoxyeicosapentaenoic acid

Uniqueness

The unique position of the epoxide ring in (+/-)7(8)-Epoxyeicosapentaenoic acid confers distinct biological activities and specific interactions with molecular targets, differentiating it from other similar compounds.

Properties

IUPAC Name

(Z)-6-[(2S,3R)-3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-21(25-20)18-15-13-16-19-22(23)24/h3-4,6-7,9-10,12-15,20-21H,2,5,8,11,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,14-12-,15-13-/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYKIJBTVXMLKX-JYFGGXQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC1C(O1)CC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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